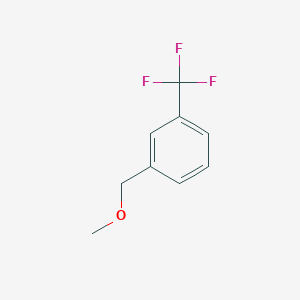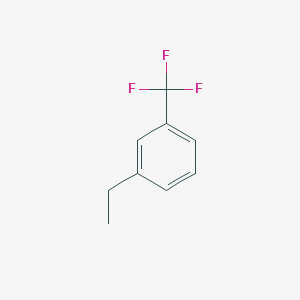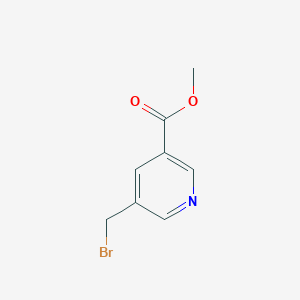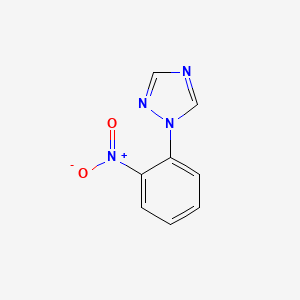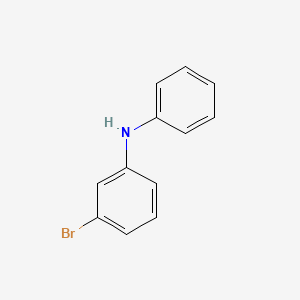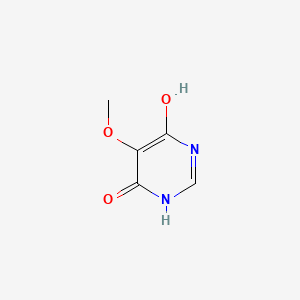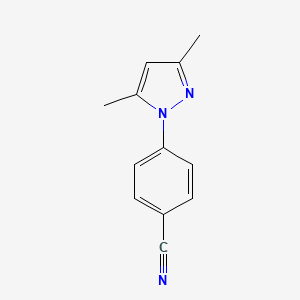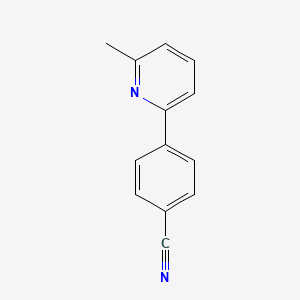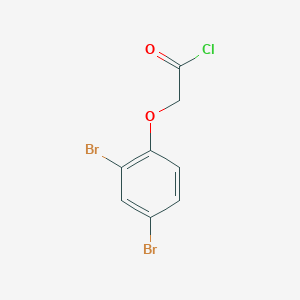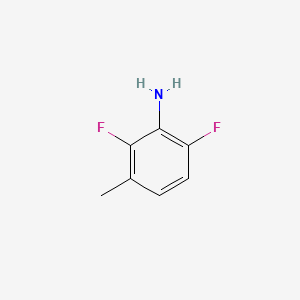
4-(Benzyloxy)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 4-(Trialkylmethyl)anilines, involves the reaction of 4-(Trifluoromethyl)aniline with primary Grignard reagents in ether . This process yields the title products 14 (50–75%). A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(Trifluoromethyl)aniline Hydrochloride, has been reported. The molecular formula is C7H6F3N·HCl, and the molecular weight is 197.59 .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .科学的研究の応用
Liquid Crystal Research
4-(Benzyloxy)-3-(trifluoromethyl)aniline derivatives exhibit significant properties in the study of liquid crystals. Researchers Miyajima et al. (1995) found that certain derivatives show stable smectic B and A phases, which are crucial in liquid crystal technology. The study highlighted how the moderately polar nature of these mesogens stabilizes monolayer smectic states, with the smectic A phase of one derivative exhibiting very high orientational order (Miyajima et al., 1995).
Spectroscopic Studies
Saravanan et al. (2014) conducted a comprehensive spectroscopic investigation of a related compound, 4-nitro-3-(trifluoromethyl)aniline. They used Fourier transform infrared (FT-IR) and Raman spectra to analyze its fundamental modes, vibrational, structural, thermodynamic, and electronic properties. Their study provided insights into the influence of substituent groups on the electronic properties of the molecule (Saravanan et al., 2014).
Materials Science
In materials science, derivatives of 4-(Benzyloxy)-3-(trifluoromethyl)aniline have been used in synthesizing novel materials. A study by Ito et al. (2002) focused on the synthesis and redox properties of oligo(N-phenyl-m-aniline)s, illustrating the potential of these compounds in creating high-spin cationic states, which could be valuable in various materials science applications (Ito et al., 2002).
Synthetic Chemistry
Strekowski et al. (1995) explored the use of anionically activated trifluoromethyl groups in synthesizing isoxazoles and 1,3,5-triazines. This highlights the compound's role in facilitating complex chemical reactions and producing various chemical structures, demonstrating its versatility in synthetic chemistry (Strekowski et al., 1995).
Dendrimer Synthesis
Morar et al. (2018) investigated the use of 4-(n-Octyloxy)aniline, a similar compound, in the synthesis and structure of new dendritic melamines. This research contributes to the understanding of dendrimers' synthesis and behavior, which is critical in nanotechnology and materials science (Morar et al., 2018).
Nonlinear Optical Materials
Revathi et al. (2017) conducted a study on 4-Chloro-3-(trifluoromethyl)aniline, a structurally similar compound, for its potential use in nonlinear optical (NLO) materials. They provided detailed vibrational analysis and theoretical insights, which could be relevant for the development of advanced optical materials (Revathi et al., 2017).
Safety And Hazards
The safety and hazards associated with similar compounds like 4-(Trifluoromethyl)aniline Hydrochloride include skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
将来の方向性
特性
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULCQZNHBGUYCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568749 |
Source


|
| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
CAS RN |
70338-47-5 |
Source


|
| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

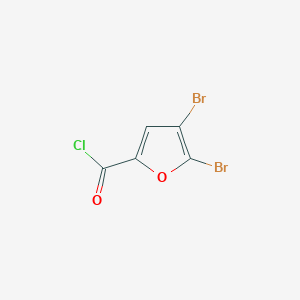
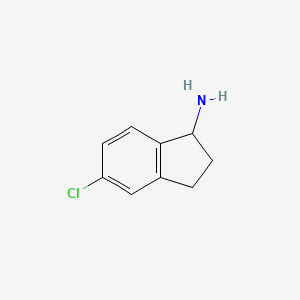
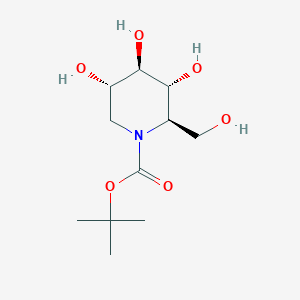
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)
